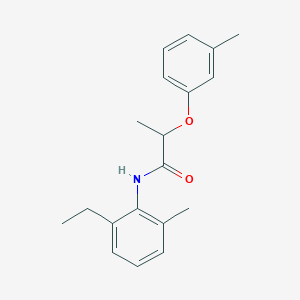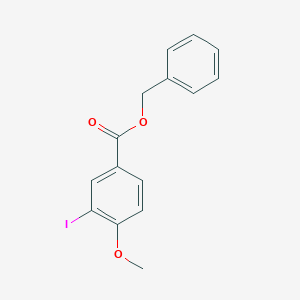![molecular formula C14H18ClNO2 B250163 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine](/img/structure/B250163.png)
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine, also known as JZL184, is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), which is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. 2-AG is an important neurotransmitter that is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting MAGL, JZL184 increases the levels of 2-AG in the brain, which can have a range of effects on the body.
Mecanismo De Acción
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine works by inhibiting MAGL, which is an enzyme that breaks down 2-AG in the brain. By inhibiting MAGL, 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine increases the levels of 2-AG in the brain, which can have a range of effects on the body. For example, 2-AG can activate cannabinoid receptors in the brain, which can reduce pain sensation, increase appetite, and affect mood.
Biochemical and Physiological Effects:
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine has been shown to have a range of biochemical and physiological effects on the body. For example, studies have shown that 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can increase the levels of 2-AG in the brain, which can activate cannabinoid receptors and reduce pain sensation. Other studies have looked at the effects of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine on appetite regulation, mood, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine has several advantages for lab experiments, including its potency and selectivity in inhibiting MAGL. However, there are also limitations to its use, including the fact that it may have off-target effects on other enzymes and receptors in the brain. Additionally, 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine and its effects on the body. For example, more studies are needed to determine the long-term effects of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine on the brain and body. Additionally, researchers are exploring the use of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine as a potential treatment for pain, addiction, and other conditions. Finally, further research is needed to develop new and more potent inhibitors of MAGL that can be used in scientific research and potentially in clinical settings.
Métodos De Síntesis
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can be synthesized using a variety of methods, including the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with piperidine in the presence of a base, such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall goal is to produce a compound that is both potent and selective in its inhibition of MAGL.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine has been used extensively in scientific research to study the role of 2-AG in the brain and its effects on various physiological processes. For example, studies have shown that 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can reduce pain sensation in mice by increasing the levels of 2-AG in the brain. Other studies have looked at the effects of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine on appetite regulation, mood, and addiction.
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H18ClNO2/c1-11-9-12(5-6-13(11)15)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Clave InChI |
WQQUXJVZRHSSHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)